molecular formula C14H24Cl2N4 B1442975 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride CAS No. 1354952-10-5

1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride

Cat. No. B1442975
CAS RN: 1354952-10-5
M. Wt: 319.3 g/mol
InChI Key: MCGNUNFOBFPHSM-UHFFFAOYSA-N
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Description

The compound “1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride” is a chemical compound with the CAS Number: 1354952-10-5 . It has a molecular weight of 319.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N4.2ClH/c1-2-4-12-16-17-13 (18 (12)9-3-1)11-10-14 (11)5-7-15-8-6-14;;/h11,15H,1-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Herbicidal Activities

  • The compound 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride and its derivatives have been studied for their herbicidal activities. Specifically, some derivatives exhibited moderate herbicidal activity against rape and barnyard grass, indicating potential use in agricultural applications (Wang et al., 2006).

Anticonvulsant Activity

  • Research has shown that derivatives of this compound demonstrate anticonvulsant activity. This was evaluated using the maximal electroshock (MES) test, with some compounds showing significant efficacy, suggesting potential therapeutic applications in the treatment of epilepsy (Piao et al., 2012).

Antimicrobial Properties

  • Certain derivatives of 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride have been evaluated for their antimicrobial properties. Studies have shown effectiveness against both bacteria and fungi, indicating potential use in developing new antimicrobial agents (Demchenko et al., 2021).

Synthesis and Characterization

  • The compound has been a subject of extensive research in terms of its synthesis and characterization. Studies have focused on efficient synthesis methods and structural determination, which is crucial for its application in various scientific fields (Makei et al., 2004).

Analgesic Properties

  • Research has also been conducted to explore the analgesic properties of derivatives of this compound. These studies are essential in understanding the potential of these compounds in pain management and treatment (Demchenko et al., 2018).

properties

IUPAC Name

3-(6-azaspiro[2.5]octan-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4.2ClH/c1-2-4-12-16-17-13(18(12)9-3-1)11-10-14(11)5-7-15-8-6-14;;/h11,15H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGNUNFOBFPHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CC34CCNCC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride
Reactant of Route 2
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride
Reactant of Route 3
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride
Reactant of Route 4
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride
Reactant of Route 5
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride
Reactant of Route 6
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride

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